Hallucinogenic Potency Ranking: 4,5-MDO-DMT Sits Between 4,5-MDO-DiPT and 5,6-MDO-DiPT
Based on human bioassays reported by Shulgin in TiHKAL, the hallucinogenic potency of 4,5‑MDO‑DMT is less than that of the N‑diisopropyl analogue (4,5‑MDO‑DiPT) but greater than that of the regioisomeric 5,6‑MDO‑DiPT [1]. This qualitative ranking provides a direct comparator for in‑vivo behavioural activity and confirms that shifting the methylenedioxy bridge or altering the N‑alkyl substituents produces a distinct pharmacological phenotype.
| Evidence Dimension | Hallucinogenic potency (human bioassay, qualitative) |
|---|---|
| Target Compound Data | Moderate potency; weaker than 4,5‑MDO‑DiPT, stronger than 5,6‑MDO‑DiPT |
| Comparator Or Baseline | 4,5‑MDO‑DiPT (stronger) / 5,6‑MDO‑DiPT (weaker) |
| Quantified Difference | Rank order: 4,5‑MDO‑DiPT > 4,5‑MDO‑DMT > 5,6‑MDO‑DiPT |
| Conditions | Anecdotal human self‑experimentation; Shulgin, TiHKAL |
Why This Matters
This rank‑order potency establishes 4,5‑MDO‑DMT as a unique pharmacological probe with a defined window of in‑vivo activity, distinct from both its higher‑potency N‑alkyl analogue and its lower‑potency positional isomer.
- [1] DBpedia. (2016). 4,5‑MDO‑DMT. Retrieved from http://fragments.dbpedia.org/page/Q4637055 (Hallucinogenic potency less than that of 4,5‑MDO‑DiPT but greater than that of 5,6‑MDO‑DiPT). View Source
